Salvianolic acid D

Übersicht

Beschreibung

Salvianolic acid D is a potential antiplatelet activity compound . It is isolated from Salvia miltiorrhiza, a plant that has been used in traditional Chinese medicine for hundreds of years .

Synthesis Analysis

The synthesis of this compound involves several key reaction steps. The Wittig reaction is used for Z-stereoselectivity and an intramolecular cyclization is used to form a seven-membered ring skeleton . The phenylpropanoid and tyrosine-derived pathways work simultaneously to generate two critical precursors, 4-coumaroyl-CoA and 3, 4-dihydroxyphenyllactic acid .

Chemical Reactions Analysis

Salvianolic acids have been found to have potent anti-oxidative capabilities due to their polyphenolic structure . They can reduce leukocyte-endothelial adherence, inhibit inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune function . They also have the ability to bind to many proteins, interrupting protein-protein interactions .

Physical And Chemical Properties Analysis

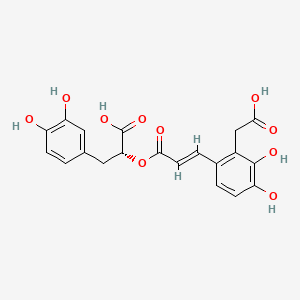

This compound is a water-soluble compound . Its molecular weight is 418.00 and its formula is C20H18O10 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Interactions : Salvianolic acids, including Salvianolic acid D, show significant pharmacological effects and have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide a scientific basis for the development and application of Salvianolic acids (Cai, 2011).

Cardiovascular Protection : Salvianolic acids have been found to possess potent anti-oxidative capabilities due to their polyphenolic structure. They contribute to cardiovascular protection through mechanisms such as reducing reactive oxygen species, inhibiting inflammation, and regulating immune function (Ho & Hong, 2011).

Atherosclerosis Treatment : Salvianolic Acid A, a related compound, has shown potential in alleviating atherosclerosis and type 2 diabetes mellitus (T2DM) in Zucker Diabetic Fatty (ZDF) rats, highlighting its anti-inflammatory effects (Ma et al., 2020).

Neuroprotection in Parkinson’s Disease : Salvianolic acid B, another related compound, has been shown to exert neuroprotective effects in Parkinson’s disease models, suggesting a potential application for this compound in neurodegenerative disorders (Zhou et al., 2014).

Fibrosis Disease and Cancer Treatment : Salvianolic acids have demonstrated efficacy in alleviating fibrosis disease and treating cancer, modulating signal transduction within fibroblasts and cancer cells (Ma, Tang, & Yi, 2019).

Cardioprotection and Angiogenesis : Salvianolic acid has been shown to exert cardioprotection through promoting angiogenesis in animal models of myocardial infarction (Yu et al., 2017).

Traumatic Brain Injury Treatment : Salvianolic acid B has been investigated for its protective effects against traumatic brain injury in mice, potentially due to its anti-inflammatory activities (Chen et al., 2011).

Antidepressant Effects : Salvianolic acid B has shown antidepressant effects in animal models, suggesting its potential in the treatment of depressive disorders (Feng et al., 2012).

Wirkmechanismus

Target of Action

Salvianolic acid D (Sal D) is a natural substance extracted from Radix Salviae that has been found to have potent anti-oxidative capabilities . The primary targets of Sal D include the Ras signaling pathway and the PI3K/AKT signaling pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

Sal D interacts with its targets through a variety of mechanisms. It has been found to inhibit the Ras signaling pathway and activate the PI3K/AKT signaling pathway . This dual action helps to regulate cell growth and survival, thereby exerting a protective effect against heart failure induced by hypertension .

Biochemical Pathways

Sal D affects several biochemical pathways. It modulates the Ras and PI3K/AKT signaling pathways, which are involved in cell growth, survival, and inflammation . Additionally, it has been found to inhibit apoptosis by targeting the JNK/Akt pathway and the NF-κB pathway . These pathways play a significant role in the regulation of cell death and inflammation, respectively .

Result of Action

The molecular and cellular effects of Sal D’s action are diverse. It has been found to significantly improve cardiac function and attenuate cardiac hypertrophy . Additionally, it has been shown to inhibit PTGS1 and PTGS2 activity in a dose-dependent manner and inhibit the production of prostaglandin E2 induced by lipopolysaccharide in RAW264.7 macrophages and BV-2 microglia . These effects suggest that Sal D might function as an anti-inflammatory agent .

Action Environment

The action, efficacy, and stability of Sal D can be influenced by various environmental factors. For instance, oxidative stress can enhance the anti-inflammatory effect of Sal D by regulating the TNF-α/NF-κB signaling pathway . Additionally, the presence of other compounds can affect the structural stability of proteins targeted by Sal D, thereby influencing its antiglycation properties .

Zukünftige Richtungen

Salvianolic acid D has been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer . It can modulate signal transduction within fibroblasts and cancer cells . Future research could focus on these areas to develop novel therapeutic strategies for salvianolic acids to treat these diseases .

Biochemische Analyse

Biochemical Properties

Salvianolic acid D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . The compound’s antiplatelet activity suggests that it may interact with enzymes and proteins involved in platelet aggregation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce leukocyte-endothelial adherence, inhibit inflammation, and regulate immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interrupt protein-protein interactions through competitive binding .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the peak plasma concentration and the area under the plasma concentration–time curve of salvianolic acid B progressively increased in a dose-dependent manner in single-ascending-dose study groups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate the AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway .

Eigenschaften

IUPAC Name |

(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMFABBVSIHTB-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341786 | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142998-47-8 | |

| Record name | Salvianolic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142998478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R85321EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)